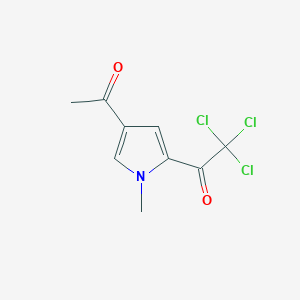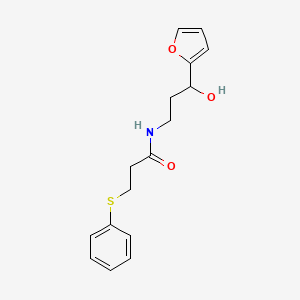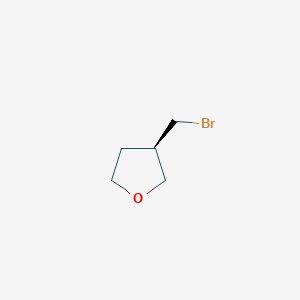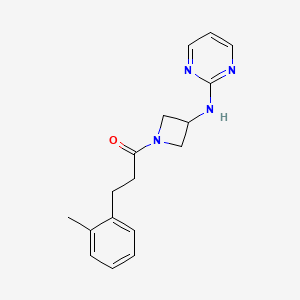
3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Bioactive Compounds
Research in the synthesis and characterization of novel bioactive compounds has shown that derivatives containing the 1,2,4-oxadiazole ring demonstrate significant biological activity. For instance, analogs synthesized from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile have been tested for antitumor activity toward a panel of 11 cell lines, showcasing the potential of these compounds in cancer research. The structural confirmation of these compounds through X-ray crystallography provides a foundation for further exploration in medicinal chemistry (Maftei et al., 2013).
Antimicrobial Activity
Further studies have focused on the antimicrobial activity of quinazoline derivatives, revealing that compounds with specific structural modifications can exhibit potent antibacterial and antifungal properties. The investigation into 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones against various bacterial and fungal strains indicates the utility of these compounds in developing new antimicrobial agents. This demonstrates the compound's relevance in addressing drug-resistant microbial infections (Gupta et al., 2008).
Green Chemistry Approaches
In the pursuit of sustainable chemistry, there has been significant interest in synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide using green chemistry protocols. Research utilizing basic ionic liquids as catalysts for the synthesis of these compounds underlines the environmental advantages of such methods, including the use of solvent-free conditions and the ability to recycle the catalyst. This approach not only offers a greener alternative for chemical synthesis but also highlights the compound's role in the development of drugs like Prazosin, Bunazosin, and Doxazosin, demonstrating its importance in pharmaceutical applications (Patil et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 3-(4-methylbenzyl) and 1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl) substituents.", "Starting Materials": [ "2-aminobenzamide", "4-methylbenzaldehyde", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "thionyl chloride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium acetate", "chloroacetyl chloride", "sodium hydroxide", "ethanol", "acetic acid", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Synthesis of 2-aminobenzamide from 2-nitrobenzamide via reduction with sodium borohydride in acetic acid", "Synthesis of 2,4-dichloroquinazoline from 2-aminobenzamide via reaction with thionyl chloride and chloroacetyl chloride in N,N-dimethylformamide", "Synthesis of 3-(4-methylbenzyl)-2,4-dichloroquinazoline from 2,4-dichloroquinazoline via reaction with 4-methylbenzaldehyde in the presence of sodium hydroxide in ethanol", "Synthesis of 3-(4-methylbenzyl)-1H-quinazoline-2,4-dione from 3-(4-methylbenzyl)-2,4-dichloroquinazoline via reaction with sodium acetate in acetic anhydride", "Synthesis of 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione from 3-(4-methylbenzyl)-1H-quinazoline-2,4-dione and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid via reaction with sodium hydroxide in ethanol and subsequent acidification with hydrochloric acid followed by extraction with ethyl acetate and recrystallization from ethanol-water mixture" ] } | |
Número CAS |
1206990-31-9 |
Nombre del producto |
3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C25H20N4O3 |
Peso molecular |
424.46 |
Nombre IUPAC |
3-[(4-methylphenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O3/c1-17-11-13-18(14-12-17)15-29-24(30)20-9-5-6-10-21(20)28(25(29)31)16-22-26-23(27-32-22)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
Clave InChI |
JOLMKQMOINIAOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)

![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2914911.png)
![(1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2914912.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2914916.png)

![(Z)-2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2914919.png)
![1-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B2914920.png)

![2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B2914923.png)
![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2914924.png)